molecular formula C15H18N4O B2957403 1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea CAS No. 2034446-78-9

1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea

Cat. No.: B2957403
CAS No.: 2034446-78-9
M. Wt: 270.336
InChI Key: XIDLDHBQESASHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea is an organic compound that has garnered interest in various fields of scientific research This compound features a urea functional group, which is known for its versatility in chemical reactions and applications

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea typically involves the reaction of 3,4-dimethylaniline with 2-(pyrimidin-5-yl)ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea involves its interaction with specific molecular targets. The urea functional group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-3-(2-(pyrimidin-5-yl)ethyl)urea can be compared with other urea derivatives such as:

    1-Phenyl-3-(2-(pyrimidin-5-yl)ethyl)urea: Lacks the dimethyl groups, which may affect its chemical reactivity and biological activity.

    1-(3,4-Dimethylphenyl)-3-(2-(pyridin-3-yl)ethyl)urea: Contains a pyridinyl group instead of a pyrimidinyl group, leading to different chemical properties and potential applications. The unique combination of the dimethylphenyl and pyrimidinyl groups in this compound distinguishes it from these similar compounds, offering distinct advantages in specific research and industrial applications.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2-pyrimidin-5-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-11-3-4-14(7-12(11)2)19-15(20)18-6-5-13-8-16-10-17-9-13/h3-4,7-10H,5-6H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDLDHBQESASHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCC2=CN=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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